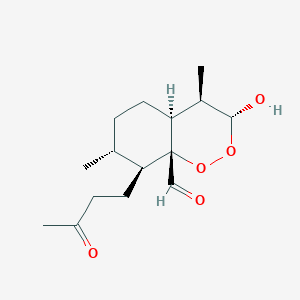

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde typically involves multiple steps, including the formation of the benzo[c][1,2]dioxine ring system and the introduction of the various functional groups. Common synthetic routes may include:

Formation of the Benzo[c][1,2]dioxine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The hydroxy, methyl, and oxobutyl groups can be introduced through various organic reactions such as hydroxylation, methylation, and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

化学反应分析

Types of Reactions

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The oxobutyl group can be reduced to a hydroxyl group.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxobutyl group would yield a hydroxyl group.

科学研究应用

The compound (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde (CAS No. 149588-86-3) is a significant chemical in pharmaceutical research, particularly as an impurity of Artesunate , an antimalarial drug derived from artemisinin. This article explores its scientific applications, properties, and relevance through various case studies and data tables.

Pharmaceutical Impurity Analysis

The primary application of this compound is as an impurity in Artesunate formulations. Impurities can affect the efficacy and safety of pharmaceuticals; thus, understanding their profiles is essential for quality control in drug manufacturing. Studies have shown that monitoring such impurities can lead to improved formulations with enhanced therapeutic effects and reduced side effects .

Chiral Synthesis

This compound is a chiral molecule, which makes it valuable in the field of asymmetric synthesis. Chiral compounds are crucial in developing pharmaceuticals that target specific biological pathways more effectively. Researchers utilize this compound to develop methodologies for synthesizing related chiral drugs with improved pharmacological profiles .

Mechanistic Studies in Drug Metabolism

Research indicates that compounds like this compound can serve as models for studying metabolic pathways of drugs within biological systems. Understanding how such compounds are metabolized can provide insights into drug interactions and the development of personalized medicine approaches .

Development of Novel Therapeutics

There is ongoing research into derivatives of this compound for potential therapeutic applications beyond antimalarials. Investigating its structure-activity relationship (SAR) may lead to the discovery of new drugs targeting various diseases .

Case Study 1: Artesunate Impurity Profiling

A study published in a pharmacological journal analyzed the impurity profile of Artesunate and identified this compound as a significant impurity. The study emphasized the need for rigorous testing methods to quantify this impurity to ensure patient safety and drug efficacy .

Case Study 2: Chiral Drug Synthesis

In a recent publication on asymmetric synthesis techniques, researchers reported successful methods utilizing this compound as a starting material for synthesizing other chiral pharmaceuticals. The study highlighted its role in improving yields and selectivity in reactions critical for drug development .

Case Study 3: Drug Interaction Studies

A pharmacokinetic study explored how this compound interacts with liver enzymes responsible for drug metabolism. Findings indicated that this compound could inhibit certain cytochrome P450 enzymes, which may have implications for drug-drug interactions .

作用机制

The mechanism of action of (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde would depend on its specific interactions with molecular targets. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological effects.

相似化合物的比较

Similar Compounds

Similar compounds to (3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde include other benzo[c][1,2]dioxine derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which can confer unique chemical and biological properties

生物活性

(3R,4R,4aS,7R,8S,8aR)-Hexahydro-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-1,2-benzodioxin-8a(3H)-carboxaldehyde is a complex organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements that can influence its interaction with biological targets.

1. Antioxidant Properties

Research indicates that compounds similar to (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage in cells.

2. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can mitigate this response are of great interest in pharmacology.

3. Antimicrobial Activity

Preliminary investigations suggest that (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives may exhibit antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.

The biological activities of (3R,4R,4aS,7R,8S,8aR)-hexahydro compounds are thought to be mediated through several mechanisms:

- Redox Modulation: By influencing redox states within cells.

- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways.

- Membrane Interaction: Altering membrane fluidity and function which could affect microbial viability.

Case Study 1: Antioxidant Activity

A study conducted on structurally related compounds demonstrated a significant reduction in lipid peroxidation levels when treated with (3R,4R,4aS,7R,8S,8aR)-hexahydro derivatives. This suggests a strong capacity for scavenging reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

Testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .

Data Summary Table

属性

IUPAC Name |

(3R,4R,4aS,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-9-4-6-13-11(3)14(18)19-20-15(13,8-16)12(9)7-5-10(2)17/h8-9,11-14,18H,4-7H2,1-3H3/t9-,11-,12+,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXOVOHHLWAEFU-MVVLZTAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OOC2(C1CCC(=O)C)C=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](OO[C@@]2([C@H]1CCC(=O)C)C=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。